Product packaging for 3-(5-Formyl-2-furyl)benzoic acid(Cat. No.:CAS No. 304884-54-6)

3-(5-Formyl-2-furyl)benzoic acid

Cat. No.: B2406524
CAS No.: 304884-54-6
M. Wt: 216.192
InChI Key: WOAXPFPTVKBPAC-UHFFFAOYSA-N
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Description

Contextual Significance within Furan (B31954) and Benzoic Acid Chemistry

The importance of 3-(5-Formyl-2-furyl)benzoic acid is best understood by considering the significance of its constituent parts: the furan ring and the benzoic acid group.

Furan and its derivatives are a class of heterocyclic compounds that are fundamental to organic and medicinal chemistry. utripoli.edu.lyresearchgate.net The furan nucleus is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities. utripoli.edu.lywisdomlib.orgresearchgate.netresearchgate.net The reactivity of the furan ring allows for various substitution patterns, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. utripoli.edu.ly The first furan derivative, 2-furoic acid, was described as early as 1780. utripoli.edu.lyresearchgate.net

Benzoic acid and its derivatives are also a cornerstone of chemical science. wikipedia.org Benzoic acid, the simplest aromatic carboxylic acid, and its salts are widely used as preservatives in the food and beverage industry due to their ability to inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgtandfonline.comnih.gov Beyond this, benzoic acid derivatives are crucial intermediates in the synthesis of a vast array of products, including dyes, perfumes, pharmaceuticals, and agrochemicals. tandfonline.comresearchgate.net The carboxyl group of benzoic acid can undergo a variety of chemical reactions, such as esterification, amidation, and reduction, providing a gateway to diverse chemical structures. wikipedia.org

The combination of these two important chemical entities in this compound creates a molecule with a unique set of properties and potential applications. The formyl group on the furan ring can participate in reactions such as aldol (B89426) condensations and the Wittig reaction, while the carboxylic acid group on the benzene (B151609) ring can be modified to create esters, amides, and other derivatives. This dual reactivity makes it a versatile synthon in organic synthesis.

Interdisciplinary Relevance in Advanced Chemical and Biological Sciences

The structural features of this compound lend themselves to exploration in several advanced scientific disciplines.

In medicinal chemistry , the furan scaffold is a well-established pharmacophore, and the introduction of a benzoic acid moiety can enhance the drug-like properties of a molecule, such as solubility and the ability to form salt. The formyl group provides a handle for further chemical modification, allowing for the synthesis of a library of compounds for biological screening. For instance, derivatives of similar structures, such as 2-formylbenzoic acid, have been investigated for their ability to reactivate inhibited cholinesterase, an enzyme critical for nerve function. nih.gov

In materials science , aromatic carboxylic acids like benzoic acid are used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The rigid structure of this compound, with its defined geometry and multiple coordination sites (the carboxylate group and potentially the furan oxygen and formyl oxygen), makes it an attractive candidate as a building block for novel functional materials.

Furthermore, the compound's structure is related to other important chemical intermediates. For example, 5-formyl-2-furylboronic acid is a key building block in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds. google.comgoogle.com This highlights the potential of furan aldehydes in the synthesis of complex organic molecules.

The study of this compound and its derivatives is an active area of research, with its full potential yet to be unlocked. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this versatile molecule is poised to play an increasingly important role in the development of new medicines, materials, and chemical technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O4 B2406524 3-(5-Formyl-2-furyl)benzoic acid CAS No. 304884-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXPFPTVKBPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304884-54-6
Record name 304884-54-6
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Chemical Reactivity and Derivatization Studies

Reactions Involving the Formyl Group

The aldehyde moiety on the furan (B31954) ring is a key site for various condensation and functional group interconversion reactions.

The formyl group of 3-(5-Formyl-2-furyl)benzoic acid readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds like rhodanine (B49660) and its derivatives. This reaction is a classic method for carbon-carbon bond formation, typically catalyzed by a weak base. ekb.eg The reaction involves a nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product. ekb.eg

Modern, environmentally friendly methods for this condensation have been developed, utilizing catalysts such as diammonium hydrogen phosphate (B84403) in water or employing deep eutectic solvents (DES) like a mixture of choline (B1196258) chloride and urea, or L-proline and glycerol, which can act as both solvent and catalyst. nih.govnih.govresearchgate.net These green approaches often lead to high yields, shorter reaction times, and simpler work-up procedures. nih.govnih.gov For instance, the condensation of various aromatic aldehydes with rhodanine can be achieved in high yields at moderate temperatures (e.g., 60-90°C). nih.govnih.gov The resulting 5-arylidene-rhodanine derivatives are of significant interest due to their wide range of pharmacological activities. ekb.egnih.gov

Table 1: Representative Knoevenagel Condensation of Aromatic Aldehydes with Rhodanine

AldehydeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
3-Hydroxy-4-methoxybenzaldehydeProline/Glycerol (DES)60192 nih.gov
3,4-DihydroxybenzaldehydeProline/Glycerol (DES)60399 nih.gov
Various aromatic aldehydesDiammonium hydrogen phosphate/Water90-High nih.gov
VanillinCholine chloride/Urea (DES)90-53 researchgate.net
VanillinProline/Glycerol (DES)60194 researchgate.net

This table presents general examples of the Knoevenagel condensation to illustrate the reaction's applicability to aromatic aldehydes, which would include this compound.

The aldehyde function of this compound can react with arylcarboxylic acid hydrazides to form hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. This reaction is a common method for the synthesis of N-acylhydrazones, a class of compounds with significant biological activities.

A study on the related compound 5-(hydroxymethyl)furfural (5-HMF) demonstrated its reaction with adipic acid dihydrazide to form the corresponding hydrazone. nih.gov The formation of the hydrazone was confirmed by the disappearance of the -NH2 peak in the 1H NMR spectrum. nih.gov This indicates that the formyl group on the furan ring is susceptible to reaction with hydrazides, a reactivity that can be extrapolated to this compound.

The aldehyde group in this compound can be transformed into other functional groups through oxidation or reduction.

Oxidation: The formyl group can be selectively oxidized to a carboxylic acid group, yielding 3-(5-carboxy-2-furyl)benzoic acid. This transformation is a key step in the synthesis of 2,5-furandicarboxylic acid (FDCA), an important bio-based platform chemical. rsc.orgnih.gov Various catalytic systems have been developed for the selective oxidation of furanic aldehydes, often using oxygen or air as the oxidant in the presence of metal-based catalysts. researchgate.netresearchgate.net For instance, copper/cerium oxide catalysts have been shown to be effective for the oxidation of 5-(hydroxymethyl)furfural to 5-formyl-2-furancarboxylic acid in water with high selectivity. researchgate.net

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (hydroxymethyl group). This would result in the formation of 3-(5-hydroxymethyl-2-furyl)benzoic acid. Standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), can be employed for this transformation, although care must be taken to avoid the reduction of the carboxylic acid group.

Table 2: Potential Functional Group Interconversions of the Formyl Group

Starting Functional GroupReagent/ConditionResulting Functional Group
Aldehyde (-CHO)Oxidation (e.g., O2, catalyst)Carboxylic Acid (-COOH)
Aldehyde (-CHO)Reduction (e.g., NaBH4)Alcohol (-CH2OH)

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety on the benzoic acid ring provides another handle for derivatization, primarily through reactions at the carboxyl group.

The carboxylic acid group of this compound can be coupled with the amino group of amino acid esters or peptides to form amide bonds. bohrium.comrsc.org This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and reduce side reactions. fishersci.it The use of these reagents facilitates the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with the amine. fishersci.it

More advanced coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also widely used and are known for their high efficiency and mild reaction conditions. fishersci.it The general procedure involves dissolving the carboxylic acid in a suitable solvent like DMF, adding the coupling reagent and a base (e.g., DIEA or TEA), followed by the addition of the amino acid ester. fishersci.it

Table 3: Common Reagents for Peptide Coupling

Coupling ReagentDescription
DCC (Dicyclohexylcarbodiimide)A widely used, classic carbodiimide (B86325) coupling agent.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, facilitating product purification.
HATUA highly efficient aminium-based coupling reagent.
PyBOPA phosphonium-based coupling reagent known for rapid reactions.
HOBt (1-Hydroxybenzotriazole)An additive used with carbodiimides to suppress side reactions.

Beyond peptide coupling, the carboxylic acid group can be converted into a variety of esters and amides through standard synthetic protocols.

Esterification: The esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more advanced methods. For instance, the use of aromatic carboxylic anhydrides, such as 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA), in the presence of a Lewis acid catalyst can promote esterification under mild conditions. tcichemicals.com The reverse reaction, the hydrolysis of an ester to a carboxylic acid, has been demonstrated for the related compound 4-(5-formyl-2-furyl)benzoic acid methyl ester, which is hydrolyzed using lithium hydroxide (B78521) in a methanol (B129727)/water mixture, confirming the accessibility of this functional group transformation. chemicalbook.com

Amidation: Direct amidation of the carboxylic acid with an amine can be achieved using various methods. One approach involves the use of titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures, which has been shown to be effective for the condensation of benzoic acid with aniline. nih.gov Alternatively, boronic acid derivatives have been developed as catalysts for direct amidation at room temperature. organic-chemistry.org These methods provide a direct route to amides without the need to first convert the carboxylic acid to a more reactive species like an acid chloride. nih.gov

Modifications of the Aromatic and Heteroaromatic Rings

The furan and benzene (B151609) rings of this compound present distinct opportunities for chemical modification. The electron-rich character of the furan ring, though attenuated by the electron-withdrawing substituents, is a key site for electrophilic attack and metal-catalyzed functionalization. Conversely, the benzoic acid ring is deactivated towards electrophilic substitution and will react under different conditions.

The furan nucleus, particularly when substituted with electron-withdrawing groups, can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or upon oxidation. For this compound, acid-catalyzed hydrolysis could potentially lead to the formation of a 1,4-dicarbonyl compound, which could exist in equilibrium with its open-chain form. This type of transformation is a known pathway for various furan derivatives. acs.orgresearchgate.net The presence of additional water can be a determining factor in promoting furan ring opening. acs.orgyoutube.com

Rearrangement reactions of the intact this compound are less common. However, it is conceivable that under specific oxidative conditions, the furan ring could undergo rearrangement. For instance, oxidation could potentially lead to intermediates that rearrange to form different heterocyclic or acyclic structures. While no direct evidence for such rearrangements exists for this specific molecule, related furan systems have been shown to undergo rearrangements, often catalyzed by acid or light, sometimes leading to the formation of isoxazoles or pyrazoles through spirocyclic intermediates. researchgate.netyoutube.com

Table 1: Hypothetical Ring-Opening and Rearrangement Reactions of this compound

Reaction TypeReagents and ConditionsPredicted Product(s)Plausible Yield (%)
Acid-Catalyzed Ring-OpeningDilute HCl, H₂O, Heat2-(2-Carboxy-4-oxobut-1-en-1-yl)benzoic acid40-60
Oxidative Rearrangementm-CPBA, CH₂Cl₂4-(1-Carboxy-3-oxopropoxy)isophthalaldehyde20-30

Metal-catalyzed cross-coupling reactions represent a powerful tool for the further functionalization of the aromatic and heteroaromatic rings of this compound. The presence of C-H bonds on both the furan and benzoic acid rings offers potential sites for direct functionalization.

For the furan ring, palladium-catalyzed direct arylation is a well-established method for functionalizing furans. acs.orgorganic-chemistry.orgrsc.org In the case of 2-furaldehyde, arylation typically occurs at the C5 position. acs.orgorganic-chemistry.orgrsc.org Given that the C5 position in this compound is already occupied by a formyl group, and the C2 position is blocked by the benzoic acid moiety, the most likely position for direct C-H functionalization on the furan ring would be the C4 position. The directing effect of substituents on the furan ring is crucial in determining the regioselectivity of such reactions. thieme-connect.compearson.com For instance, a hydroxymethyl group at C3 has been shown to direct arylation to the C2 position. thieme-connect.com In our target molecule, the interplay between the C3-benzoic acid and C5-formyl groups would dictate the reactivity of the C4-H bond.

The benzoic acid ring can also be functionalized via metal-catalyzed reactions. The carboxylic acid group can act as a directing group for ortho-C-H functionalization. rsc.org However, meta-C-H functionalization of benzoic acid derivatives is also possible using specific catalytic systems. rsc.org

Table 2: Predicted Metal-Catalyzed Functionalization Reactions of this compound

Reaction TypeCatalyst/ReagentsPredicted ProductPlausible Yield (%)
Palladium-Catalyzed C4-Arylation (Furan Ring)Pd(OAc)₂, P(o-tol)₃, Aryl-Br, Base3-(4-Aryl-5-formyl-2-furyl)benzoic acid50-70
Rhodium-Catalyzed Ortho-Olefination (Benzoic Acid Ring)[RhCp*Cl₂]₂, AgSbF₆, Alkene3-(5-Formyl-2-furyl)-2-(alkenyl)benzoic acid45-65
Palladium-Catalyzed Meta-Acetoxylation (Benzoic Acid Ring)Pd(OAc)₂, PhI(OAc)₂, Ac₂O3-(5-Formyl-2-furyl)-5-acetoxybenzoic acid30-50

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 3-(5-Formyl-2-furyl)benzoic acid is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The aldehyde proton of the formyl group should also be found at a downfield position, generally between 9-10 ppm, as a sharp singlet.

The protons on the furan (B31954) and benzene (B151609) rings will present as a more complex set of signals in the aromatic region of the spectrum (approximately 7-8.5 ppm). The two furan protons will likely appear as doublets due to coupling with each other. The four protons on the benzene ring will show a splitting pattern characteristic of a 1,3-disubstituted (meta) system, which can be intricate due to second-order coupling effects. The integration of these signals would confirm the number of protons in each chemical environment.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet
Aldehyde (-CHO) 9.0 - 10.0 Singlet
Aromatic (Benzene Ring) 7.0 - 8.5 Multiplets

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid and the aldehyde, the carbon atoms of the furan and benzene rings, and the quaternary carbons.

The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm, while the aldehyde carbonyl carbon is expected between 190-200 ppm. The twelve carbon atoms of the molecule will each produce a signal, with their specific chemical shifts influenced by their electronic environment. Carbons attached to the electronegative oxygen atom in the furan ring will be shifted downfield.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
Aldehyde Carbonyl (-CHO) 190 - 200
Carboxylic Acid Carbonyl (-COOH) 165 - 185

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. cymitquimica.com A sharp and strong absorption peak corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹. Another strong C=O stretching band for the aldehyde functional group should appear at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹.

The spectrum would also display C-H stretching vibrations for the aromatic and furan rings just above 3000 cm⁻¹, and C=C stretching vibrations for these rings in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the carboxylic acid would also be present in the fingerprint region (below 1300 cm⁻¹).

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Aldehyde C=O Stretch 1680 - 1700
Aromatic/Furan C-H Stretch > 3000
Aromatic/Furan C=C Stretch 1450 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the molecular weight of 216.19 g/mol .

High-resolution mass spectrometry would provide the exact mass, which can be used to determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways would likely involve the loss of the formyl group (CHO), the carboxylic acid group (COOH), or carbon monoxide (CO). The fragmentation of the furan and benzene rings would also produce characteristic ions.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₈O₄.

Theoretical Elemental Composition of C₁₂H₈O₄

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.011 12 144.132 66.67%
Hydrogen (H) 1.008 8 8.064 3.73%

Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula of the compound. mdpi.com

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

DFT is also extensively used to map out reaction pathways. For instance, in the catalytic conversion of furfural (B47365) (2-formylfuran), DFT calculations have been instrumental in understanding the mechanisms of hydrogenation, decarbonylation, and ring-opening reactions on various metal surfaces like Palladium (Pd). rsc.orgacs.org These studies calculate the activation energies for different reaction steps, helping to identify the most favorable pathways. acs.org For 3-(5-Formyl-2-furyl)benzoic acid, DFT could be employed to study its reactivity in similar catalytic processes, such as its reduction to the corresponding alcohol or its oxidation. Furthermore, DFT is used to explore reaction mechanisms in solution, including the role of solvent and catalysts in multi-step organic reactions. strath.ac.uknih.gov

Table 1: Representative DFT-Calculated Properties for Furan (B31954) Derivatives

Compound Property Method Value
2-Formylfuran cis-trans Rotational Barrier B3LYP/6-31+G* 11.19 kcal/mol researchgate.net
3-Formylfuran cis-trans Rotational Barrier B3LYP/6-31+G* 8.10 kcal/mol researchgate.net
Furfural Adsorption Energy on Pd(111) PBE-D3 -1.23 eV acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their steric and energetic complementarity.

Numerous studies have employed molecular docking to investigate the binding of furan-containing molecules to various enzymes and receptors. nih.govresearchgate.netijper.orgnih.govnih.govmdpi.com For example, furan-based peptides have been docked into the active site of the 20S proteasome to understand their inhibitory mechanism. nih.gov Similarly, furan-azetidinone hybrids have been studied as potential inhibitors of bacterial enzymes like dihydrofolate reductase and enoyl reductase. researchgate.netijper.org These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding affinity. ijper.org For this compound, docking simulations could be used to screen for potential biological targets and to hypothesize its binding mode, identifying which functional groups (the carboxylic acid, the formyl group, or the furan ring) are key for interaction.

Table 2: Examples of Molecular Docking Scores for Furan Derivatives against Biological Targets

Furan Derivative Target Protein Docking Score (kcal/mol)
Furan-azetidinone hybrid 4e E. coli Enoyl Reductase -9.195 ijper.org
Furan-azetidinone hybrid 4d E. coli Enoyl Reductase -9.039 ijper.org
Tert-butyl 3-formyl-1H-indole-1-carboxylate Tyrosine Kinase Receptor -7.8 innovareacademics.in
Nitrofuran derivative 2a E. coli Nitro-reductase -8.80 ajprd.com

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for elucidating the stability of a predicted binding mode from docking and for observing conformational changes in both the ligand and the target protein upon binding. nih.govnih.gov

Reaction Mechanism Elucidation in Catalytic Processes

Computational chemistry, particularly DFT, plays a vital role in elucidating the detailed mechanisms of catalytic reactions involving furan derivatives. rsc.orgacs.orgrsc.orgresearchgate.netrsc.org The conversion of biomass-derived furans into valuable chemicals and fuels is an area of intense research where understanding reaction mechanisms is key to designing better catalysts.

Studies on the conversion of furfural on metal surfaces have used DFT to map out the entire reaction network, including hydrogenation of the aldehyde, decarbonylation to furan, and hydrodeoxygenation to methylfuran. acs.org These computational studies identify reaction intermediates and transition states, allowing for the calculation of activation barriers for each step. This information helps to explain experimentally observed product selectivities. For example, DFT calculations have shown that on Pd(111), the activation energy for furfural reduction to furfuryl alcohol is lower than that for its decarbonylation to furan. acs.org For this compound, similar computational approaches could be used to investigate its behavior in catalytic upgrading processes. The presence of the benzoic acid group could influence the adsorption geometry on a catalyst surface and potentially open up new reaction pathways compared to simpler furfurals.

Applications in Chemical Synthesis As a Versatile Building Block

Synthesis of Complex Organic Molecules

The utility of 3-(5-Formyl-2-furyl)benzoic acid as a building block stems from the distinct reactivity of its two functional groups. The carboxylic acid group can readily undergo esterification or amidation reactions and can be used in coupling reactions. The formyl (aldehyde) group is susceptible to nucleophilic attack and can participate in condensation reactions, Wittig reactions, and the formation of Schiff bases. nih.govrsc.org This dual reactivity allows for the sequential or one-pot synthesis of elaborate molecular architectures.

Its structural analog, 3-(5-formylthiophen-2-yl)benzoic acid, is noted for its use as a building block in the synthesis of more complex organic molecules and polymers. The strategic placement of the functional groups on the furan (B31954) and benzene (B151609) rings provides a defined stereochemical and electronic framework, influencing the properties of the resulting larger molecules.

Scaffold for Heterocyclic Synthesis

The structure of this compound is an ideal scaffold for the construction of various heterocyclic systems. The formyl and carboxylic acid groups can react with bifunctional nucleophiles to form new rings fused to or substituted with the furyl-benzoic acid core.

Research on analogous 5-arylfuran-2-carboxylic acids demonstrates their successful application in synthesizing a range of heterocyclic compounds. researchgate.net For instance, the corresponding acid chlorides can react with reagents like potassium thiocyanate (B1210189) and subsequently with amines to create thiadiazole derivatives. researchgate.net Similarly, reactions with 5-(2-furyl)-1H-tetrazole can lead to the formation of 1,3,4-oxadiazoles. researchgate.net Condensation of 5-arylfuran-2-carboxylic acids with 4-amino-4H-1,2,4-triazole-3-thiols is a method for producing nih.govworktribe.comresearchgate.nettriazolo[3,4-b] cymitquimica.comworktribe.comresearchgate.netthiadiazole systems. researchgate.net This body of work underscores the potential of the this compound core as a precursor for diverse heterocycles. The formyl group on similar compounds, such as 3-formylchromones, is also known to be a key reaction site for building fused heterocyclic systems. eurjchem.com

Table 1: Heterocyclic Systems Synthesized from Analogous Arylfuran Carboxylic Acid Precursors
Precursor TypeReactant(s)Resulting HeterocycleReference
5-Arylfuran-2-carbonyl chloridePotassium thiocyanate, 5-methyl-1,2-oxazol-3-amine1,2,4-Thiadiazole derivatives researchgate.net
5-Arylfuran-2-carbonyl chloride5-(2-Furyl)-1H-tetrazole1,3,4-Oxadiazole derivatives researchgate.net
5-Arylfuran-2-carboxylic acid5-Substituted 4-amino-4H-1,2,4-triazole-3-thiols nih.govworktribe.comresearchgate.netTriazolo[3,4-b] cymitquimica.comworktribe.comresearchgate.netthiadiazole derivatives researchgate.net

Precursor for π-Extended Heteroarylfuran Systems

The core structure of this compound is well-suited for the synthesis of π-extended systems, which are of significant interest in materials science. nih.govrsc.org A closely related compound, 5-formyl-2-furylboronic acid, has been effectively used to create π-extended heteroarylfuran systems. nih.govrsc.orgworktribe.comresearchgate.net This is achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Wittig olefination.

In this synthetic strategy, the furan moiety is first coupled with a heteroaryl bromide. nih.govrsc.org This reaction builds the initial 2-formyl-5-heteroarylfuran structure. The formyl group of this intermediate then undergoes a Wittig reaction, which extends the π-conjugated system by forming a carbon-carbon double bond. nih.govrsc.org This methodology allows for the creation of π-conjugated alkene-pyridyl-furan derivatives. nih.govrsc.org Given that the benzoic acid group can also participate in cross-coupling reactions, this compound is a highly suitable precursor for similar π-extended molecules.

Table 2: Synthesis of π-Extended Systems from 5-Formyl-2-furylboronic Acid
Reaction StepDescriptionIntermediate/ProductReference
Suzuki-Miyaura CouplingReaction of 5-formyl-2-furylboronic acid with various heteroaryl bromides.2-Formyl-5-heteroarylfuran derivatives nih.govrsc.org
Wittig OlefinationSubsequent reaction of the formyl group on the intermediate.π-conjugated alkene-pyridyl-furan derivatives nih.govrsc.org

Pharmacological and Biological Research Aspects

Enzyme Inhibition Studies

The potential for 3-(5-Formyl-2-furyl)benzoic acid and related structures to inhibit enzymatic activity is a significant area of investigation. Research has particularly focused on enzymes like xanthine (B1682287) oxidase, which is involved in purine (B94841) metabolism, and cholinesterases, which are crucial for neurotransmission.

Xanthine Oxidase Inhibition: Mechanism and Structure-Activity Relationships

While direct studies on the xanthine oxidase inhibitory activity of this compound are not extensively documented, research into structurally similar compounds, specifically pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety, provides valuable insights. nuph.edu.ua A study investigating these derivatives identified several potent inhibitors of xanthine oxidase. nuph.edu.ua

One of the most effective compounds from this series was 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid . nuph.edu.ua Kinetic analysis of this compound revealed a mixed-type inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, although it shows a higher affinity for the free enzyme. nuph.edu.ua

Molecular docking and molecular dynamics simulations have shed light on the potential binding interactions within the active site of xanthine oxidase. It is proposed that the carboxylic group of the inhibitor plays a crucial role by forming a salt bridge with the amino acid residue Arginine 880 (Arg880) and a hydrogen bond with Threonine 1010 (Thr1010). nuph.edu.ua These interactions are believed to be key to stabilizing the enzyme-inhibitor complex and are significant for the observed inhibitory activity. nuph.edu.ua The structural similarity of the furan-benzoic acid scaffold in these compounds suggests that this compound could potentially exhibit similar inhibitory properties, though this requires direct experimental validation.

Table 1: Xanthine Oxidase Inhibitory Activity of a Related Furan-Containing Benzoic Acid Derivative

Compound IC50 (µM) Inhibition Type Key Interactions
4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid Low micromolar range Mixed-type Salt bridge with Arg880, Hydrogen bond with Thr1010

Data derived from studies on pyrazolone derivatives of 4-(furan-2-yl)benzoic acid. nuph.edu.ua

Cholinesterase Reactivation in Related Compounds

There is currently a lack of specific research in the available scientific literature concerning the potential of this compound or its close structural analogues to act as reactivators of cholinesterases that have been inhibited by organophosphorus compounds. General research on cholinesterase reactivators has explored various chemical scaffolds, but furan-containing benzoic acid derivatives have not been a prominent focus in this particular area of study.

Receptor Agonism and Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The formyl peptide receptors, a family of G protein-coupled receptors, are of particular interest due to their role in the immune response.

Formyl Peptide Receptor-Like 1 (FPRL1) Agonism: Pathways of Macrophage Activation

While direct studies on this compound as an FPRL1 agonist are not available, research on a series of structurally related arylcarboxylic acid hydrazide derivatives has demonstrated that compounds with this general structure can act as potent agonists for the Formyl Peptide Receptor-Like 1 (FPRL1). FPRL1 is a G protein-coupled receptor that is involved in sensing cellular dysfunction and host defense.

The activation of FPRL1 by these agonists triggers a cascade of signaling events within macrophages, a type of white blood cell crucial to the innate immune system. This activation is sensitive to pertussis toxin, which points to the involvement of Gi/Go proteins in the signaling pathway. The agonistic activity of these compounds was confirmed to be specific to FPRL1, as the observed responses were blocked by antagonists specific to this receptor.

A key outcome of FPRL1 agonism by related arylcarboxylic acid hydrazide derivatives is the dose- and time-dependent induction of Tumor Necrosis Factor-alpha (TNF-alpha) production in both human and murine macrophage cell lines, as well as in primary macrophages. TNF-alpha is a pro-inflammatory cytokine that plays a central role in the immune response to infection and inflammation. This induction of TNF-alpha represents a distinct response compared to that elicited by other known FPR and FPRL1 agonists.

In addition to cytokine production, the activation of FPRL1 by these related agonists leads to other hallmark responses in phagocytic cells. These include the mobilization of calcium ions (Ca2+) from intracellular stores and the production of reactive oxygen species (ROS). The release of intracellular Ca2+ is a common second messenger signaling event that can trigger a variety of cellular processes. ROS production is a critical component of the bactericidal activity of macrophages.

Table 2: Effects of Related Arylcarboxylic Acid Hydrazide Derivatives on Macrophage Function via FPRL1 Agonism

Cellular Response Observation Signaling Pathway Component
TNF-alpha Production Dose- and time-dependent increase Pertussis toxin-sensitive (Gi/Go protein-coupled)
Intracellular Ca2+ Mobilization Induced in human and murine phagocytes FPRL1-specific agonism
Reactive Oxygen Species (ROS) Production Induced in human and murine phagocytes FPRL1-specific agonism

Data based on studies of arylcarboxylic acid hydrazide derivatives as FPRL1 agonists.

Chemotactic Responses

While direct studies on the chemotactic responses to this compound are not extensively documented, research on related furan (B31954) compounds provides a basis for potential interactions. Chemotaxis, the directed movement of organisms in response to a chemical stimulus, is a critical factor in microbial behavior and interactions with their environment.

Studies have shown that certain bacterial strains, such as Pseudomonas, which are known to metabolize furan derivatives, exhibit a distinct chemotactic response to these compounds. nih.govnih.govasm.org These bacteria demonstrate the ability to detect and move towards furan molecules like furfural (B47365) (a furan with a formyl group) and 2-furoic acid (a furan with a carboxylic acid group). nih.govnih.govasm.org This response is regulated by specific genetic pathways, indicating a sophisticated biological mechanism for sensing furan derivatives. nih.govnih.gov Given that this compound possesses both the furan ring and the formyl group, it is plausible that microorganisms capable of degrading such structures could exhibit a chemotactic attraction to it. nih.gov This suggests a potential role for the compound in modulating microbial behavior in various environments, a hypothesis that warrants further specific investigation. asm.org

Broad-Spectrum Biological Investigations (Mechanistic Focus)

The unique structure of this compound, combining an aromatic carboxylic acid with a heterocyclic aldehyde, has prompted a wide range of biological investigations. Research has focused on elucidating the mechanisms behind its potential anti-inflammatory, antimicrobial, antiviral, and anticancer effects.

Anti-inflammatory Potential

The anti-inflammatory potential of compounds related to this compound is an area of active research. The furan nucleus is a core component of many natural derivatives that demonstrate significant anti-inflammatory and antioxidant properties. nih.gov The mechanisms underlying these effects are often linked to the modulation of key signaling pathways and the scavenging of reactive oxygen species.

Furan and benzofuran (B130515) derivatives have been shown to exert anti-inflammatory effects through several mechanisms:

Inhibition of Inflammatory Mediators: Certain derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator. nih.govkoreascience.kr

Antioxidant Activity: The anti-inflammatory properties are often associated with strong antioxidant activity, including the scavenging of free radicals. The furan ring's structure is believed to contribute to this by enabling electron transfer to radicals. nih.gov

Modulation of Signaling Pathways: Natural furan derivatives can regulate inflammatory responses by modifying signaling pathways such as mitogen-activated protein kinase (MAPK) and NF-κB. nih.gov

For instance, specific benzoic acid derivatives isolated from natural sources have shown potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, key events in the inflammatory cascade. nih.gov These findings suggest that this compound may possess anti-inflammatory properties by similar mechanisms, although direct experimental evidence is needed for confirmation.

Antimicrobial Activity Mechanisms

The antimicrobial properties of furan and benzoic acid derivatives are well-established, suggesting that this compound could function as an effective antimicrobial agent. proquest.comresearchgate.net The proposed mechanisms are multifaceted, targeting fundamental microbial processes.

The antimicrobial action of benzoic acid and its derivatives typically involves the disruption of the microbial cell's integrity and function. The lipophilic nature of the undissociated acid allows it to penetrate the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This disruption of intracellular pH can inhibit essential enzymatic functions and metabolic pathways, leading to bacteriostasis or cell death.

Furan-containing compounds have also demonstrated a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. proquest.comresearchgate.netmdpi.com The mechanisms for furan derivatives can include the selective inhibition of microbial growth and the modification of crucial enzymes. nih.gov The combination of the furan ring and the benzoic acid moiety in this compound could potentially lead to a synergistic or enhanced antimicrobial effect. Studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which share structural similarities, have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com

Compound ClassTarget OrganismsObserved Activity/MechanismReference
3-Aryl-3-(furan-2-yl)propenoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusInhibited growth of yeast-like fungi and bacteria. mdpi.com
Coumarin derivatives with furanVarious bacteria and fungiPotent antimicrobial compounds. proquest.com
Benzoic AcidGeneral bacteriaDisrupts cell homeostasis by releasing H+ ions into the cytoplasm.

Antiviral Properties, including HIV-1 Entry Inhibition

The exploration of benzoic acid and furan derivatives has extended to the field of virology, with some compounds showing potential as antiviral agents. nih.gov The process of viral entry into a host cell is a critical first step in infection, and its inhibition is a key strategy for antiviral drug development. nih.govnih.govyoutube.com

The entry of HIV-1 into a host cell is a multi-step process involving attachment to the CD4 receptor, binding to a co-receptor (like CCR5), and subsequent fusion of the viral and cellular membranes. nih.govyoutube.com While research directly linking this compound to HIV-1 entry inhibition is not available, studies on related structures provide some insights. For example, a specific benzoic acid derivative, known as D77, has been identified as a novel anti-HIV-1 inhibitor. nih.gov Its mechanism, however, targets the interaction between the viral integrase and the cellular cofactor LEDGF/p75, which is a step that occurs after the virus has entered the cell. nih.gov This finding nevertheless highlights the potential of the benzoic acid scaffold in developing anti-HIV agents. nih.gov

The development of small-molecule CCR5 antagonists, which block HIV-1 co-receptor binding, demonstrates that compounds of similar size to this compound can be effective entry inhibitors. nih.gov Given the established antiviral activity of various furan derivatives, the potential of this compound as an antiviral agent, possibly through entry inhibition or other mechanisms, remains an area for future investigation.

Anticancer Mechanisms, including Cell Cycle Arrest and Tyrosine Kinase Inhibition

The furan and benzoic acid scaffolds are present in numerous compounds investigated for their anticancer properties. The potential mechanisms of action are diverse, often involving the induction of cell cycle arrest and the inhibition of key enzymes like tyrosine kinases, which are crucial for cancer cell proliferation and survival. nih.govnih.govnih.gov

Cell Cycle Arrest: Several studies have demonstrated that furan-based derivatives can halt the progression of the cell cycle, a critical process for tumor growth. For example, novel synthesized furan derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). nih.govmdpi.com This arrest is often a prelude to apoptosis (programmed cell death). The accumulation of cells in this phase suggests interference with the microtubule dynamics necessary for mitosis. nih.gov Some furan-2-carboxamide derivatives act as microtubule stabilizing agents, leading to mitotic arrest and subsequent apoptosis. nih.gov

Tyrosine Kinase Inhibition: Protein tyrosine kinases (PTKs) are a large family of enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and proliferation. Their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer drugs. Several furan-containing compounds have been identified as potent inhibitors of tyrosine kinases.

Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro inhibitory activity against protein tyrosine kinases. nih.govmdpi.com

Bis(benzo[b]furan-2-yl)methanones have been tested for their ability to inhibit the autophosphorylation of kinases like FLT3 and PDGFR, with some derivatives showing IC50 values in the sub-micromolar range. nih.gov

Furopyridine derivatives are being investigated as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a critical tyrosine kinase in non-small-cell lung cancer. acs.org

These findings strongly suggest that this compound could potentially exert anticancer effects through similar mechanisms, making it a candidate for further investigation and development in oncology.

Compound ClassCancer Cell LineObserved MechanismReference
Furan-based derivativesMCF-7 (Breast Cancer)Induction of G2/M phase cell cycle arrest and apoptosis. nih.govmdpi.com
Furan-2-carboxamide derivativeVarious cancer cellsMicrotubule stabilization leading to mitotic arrest and apoptosis. nih.gov
Bis(benzo[b]furan-2-yl)methanones-Inhibition of FLT3 and PDGFR tyrosine kinase autophosphorylation. nih.gov
Furan-2-yl(phenyl)methanone derivatives-In vitro protein tyrosine kinase inhibition. nih.govmdpi.com
Furopyridine derivativesNon-small-cell lung cancer modelsInhibition of wild-type and mutant EGFR. acs.org

Studies on Peptidic Conjugates and Their Bioactivity

The conjugation of small molecules to peptides is a powerful strategy in drug discovery to enhance selectivity, improve bioavailability, and create novel therapeutic agents. Both furan and benzoic acid moieties have been successfully used in such conjugates, yielding compounds with significant biological activity, particularly in the realm of anticancer research. nih.govnih.gov

Research into furan-conjugated tripeptides has produced highly promising results. nih.govnih.gov In one study, a specific furan-tripeptide conjugate was identified from a screening library as a highly potent and selective anticancer agent against human cervical cancer (HeLa) cells, with an impressive IC50 value of 0.28 µM. nih.govnih.gov The mechanism of action for this conjugate was found to involve a membranolytic effect and the induction of mitochondrial membrane potential loss, leading to cell death. nih.gov The bioactivity was highly dependent on the specific amino acid sequence and configuration within the peptide. nih.gov

Similarly, benzoic acid can be conjugated with low-molecular-weight peptides. nih.gov This process occurs in plants as a detoxification mechanism for xenobiotics. nih.gov In a therapeutic context, conjugating molecules to peptides can be used to target them to specific cells or tissues. The combination of the furan ring, the reactive formyl group, and the carboxylic acid of this compound provides multiple points for chemical modification and conjugation to peptides. This versatility makes it an attractive scaffold for developing targeted therapies, particularly peptide-drug conjugates for cancer treatment. nih.gov

Advanced Materials Science Applications

Optoelectronic Device Development

The development of novel materials for optoelectronic devices is a rapidly advancing field, and furan-containing compounds are emerging as promising candidates. Polyfuran (PFu) and its derivatives exhibit several advantageous properties, including high fluorescence, low polarizability, and improved solubility, which make them suitable for applications in optoelectronic devices. researchgate.net The structure of 3-(5-Formyl-2-furyl)benzoic acid, featuring a conjugated system composed of the furan (B31954) ring and the benzoic acid, suggests its potential as a monomer for the synthesis of conjugated polymers with tailored optoelectronic properties.

The formyl and carboxylic acid groups on the molecule offer versatile handles for polymerization and modification. For instance, the formyl group can participate in condensation reactions, while the carboxylic acid can be used for esterification or amidation to create a variety of polymer structures. The resulting polymers could be designed to have specific band gaps and luminescence characteristics, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors. researchgate.net

Furthermore, the furan ring is considered a "green" electronic component as it can be derived from biomass. researchgate.net This aligns with the growing demand for sustainable materials in the electronics industry. The incorporation of this compound into lanthanide complexes also presents a pathway to novel luminescent materials. The organic ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.comresearchgate.netresearchgate.net This sensitization process is crucial for developing efficient phosphors for lighting and display applications.

Functional Materials with Enhanced Thermal, Mechanical, or Electrical Properties

The bifunctional nature of this compound allows for its use as a monomer in the synthesis of high-performance polymers. Furan-based polyesters, for example, have been investigated as bio-based alternatives to petroleum-derived polymers like poly(ethylene terephthalate) (PET). nih.gov These materials can exhibit excellent thermal stability and mechanical strength. researchgate.net The rigid furan ring, when incorporated into a polymer backbone, can enhance the material's glass transition temperature (Tg) and storage modulus. researchgate.net

The electrical properties of materials derived from this compound are also of interest. The conjugated nature of the furan and benzene (B151609) rings suggests that polymers incorporating this monomer could exhibit electrical conductivity, particularly when doped. rsc.org This opens up possibilities for their use in applications such as antistatic coatings, conductive films, and components for electronic devices.

Below is a table summarizing the typical properties of furan-based polymers, which can be considered indicative of the potential performance of materials derived from this compound.

PropertyValue RangeReference
Glass Transition Temperature (Tg)80 - 173 °C researchgate.net
Decomposition Temperature (TGA, 5% weight loss)~300 - 390 °C nih.govacs.org
Tensile StrengthUp to 256 MPa (for glass fiber reinforced composite) researchgate.net
Flexural StrengthUp to 334 MPa (for glass fiber reinforced composite) researchgate.net

Potential in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and optical limiting. The key requirement for a molecule to exhibit NLO properties is a large change in dipole moment upon excitation, which is often found in molecules with a conjugated π-electron system connecting electron donor and acceptor groups. The structure of this compound, with its electron-withdrawing formyl and carboxylic acid groups and the electron-rich furan ring, suggests that it could be a promising building block for NLO materials.

Metal-Organic Frameworks (MOFs) are a class of materials that have shown significant promise for NLO applications. These are crystalline materials where metal ions or clusters are connected by organic ligands. The ordered arrangement of the chromophoric ligands within the MOF structure can lead to a significant macroscopic NLO response. Research on a zinc-based MOF has demonstrated notable third-order NLO properties, including a large two-photon absorption and a self-defocusing behavior, making it suitable for optical limiting and modulator applications. mdpi.com While this specific MOF was not constructed from this compound, it highlights the potential of using structurally similar ligands to create new NLO-active MOFs.

The synthesis of formyl-substituted 5-aryl-2,2'-bithiophenes as precursors for NLO materials has also been reported, indicating that the formyl-heteroaryl combination is a recognized motif for designing NLO chromophores. scbt.com The development of aurone-based methacrylic polymers has also shown that the incorporation of specific chromophores into a polymer matrix can lead to thin films with significant second- and third-harmonic generation (SHG and THG) effects. researchgate.net

The table below presents the NLO properties of a representative amide-tricarboxylate zinc(II) metal-organic framework, illustrating the potential of this class of materials.

NLO PropertyReported ValueWavelengthReference
Nonlinear refractive index (n₂)Negative (self-defocusing)532 nm mdpi.com
Two-photon absorption coefficient (β)Large at lower intensities532 nm mdpi.com

This table shows data for a related metal-organic framework to indicate the potential NLO properties achievable with such structures.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Analogues

The development of novel and efficient synthetic methodologies is paramount for exploring the full potential of 3-(5-Formyl-2-furyl)benzoic acid analogues. Future research will likely focus on innovative strategies that offer improved yields, greater functional group tolerance, and access to a wider diversity of derivatives.

One of the most promising avenues is the application of modern cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for forming carbon-carbon bonds, is particularly well-suited for synthesizing analogues of this compound. libretexts.orgorganic-chemistry.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoborane (such as a boronic acid or ester) with a halide or triflate. libretexts.org For instance, 5-formyl-2-furylboronic acid can be reacted with various substituted bromo- or iodobenzoic acids to generate a library of analogues with diverse substitution patterns on the benzoic acid ring. google.com The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for generating structural diversity. organic-chemistry.orgresearchgate.net

Furthermore, advancements in catalyst design, such as the use of electron-rich and bulky phosphine (B1218219) ligands or stable palladacycles, can enhance the efficiency and scope of the Suzuki-Miyaura coupling. libretexts.org These improved catalytic systems can facilitate the use of less reactive coupling partners, such as chlorides, and enable reactions to be carried out at room temperature. organic-chemistry.org

Microwave-assisted synthesis represents another key area for future exploration. rsc.orgrsc.orgproquest.comresearchgate.net Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. rsc.orgproquest.com The rapid and uniform heating provided by microwaves can be particularly beneficial for multicomponent reactions, allowing for the one-pot synthesis of complex furan (B31954) derivatives. rsc.orgrsc.org This approach not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing energy consumption.

The development of one-pot syntheses and multicomponent reactions will continue to be a major focus. These strategies streamline synthetic sequences by combining multiple steps into a single operation, thereby reducing the need for purification of intermediates and minimizing waste. organic-chemistry.org For example, a multicomponent reaction involving an arylglyoxal, a thiol, and a cyclic 1,3-dicarbonyl under microwave irradiation has been shown to produce furan derivatives, demonstrating the potential for creating complex analogues in a single step. rsc.orgrsc.org

Design and Synthesis of Advanced Derivatives with Tuned Bioactivity Profiles

The structural scaffold of this compound presents a promising starting point for the design and synthesis of advanced derivatives with tailored biological activities. The furan ring is a common motif in a wide range of biologically active compounds, and its derivatives have shown diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.comresearchgate.net

Future research will likely focus on creating libraries of derivatives by modifying the functional groups on both the furan and benzoic acid rings. For example, the formyl group can be converted into other functionalities, such as Schiff bases, oximes, or hydrazones, which are known to be important pharmacophores. The carboxylic acid group on the benzoic acid ring can be esterified or converted into amides to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which are crucial for drug-like behavior. nih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new derivatives. nih.govnih.govresearchgate.net By systematically altering the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a particular biological effect. nih.govresearchgate.net For instance, studies on pyrazole-5-carbohydrazide derivatives have shown that lipophilicity plays a significant role in their anticancer activity. nih.gov Similar principles can be applied to this compound derivatives to optimize their therapeutic potential.

The antimicrobial properties of furan and benzoic acid derivatives are well-documented, and this represents a key area for further investigation. ijabbr.comresearchgate.netresearchgate.netnih.govnih.gov Derivatives of this compound could be designed to target specific bacterial or fungal pathogens. For example, the introduction of halogen atoms into the benzofuran (B130515) structure has been shown to enhance antimicrobial activity. nih.gov Similarly, the synthesis of pyrazoline derivatives from furan-based chalcones has yielded compounds with good antibacterial and antifungal activity. proquest.com The development of derivatives with activity against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a particularly important goal. nih.gov

In-depth Mechanistic Understanding of Biological Targets and Signaling Pathways

A crucial aspect of future research will be to elucidate the specific biological targets and signaling pathways through which this compound and its derivatives exert their effects. While the broad biological activities of furan-containing compounds are known, a detailed mechanistic understanding is often lacking. ijabbr.comnih.gov

One promising avenue of investigation is the potential for these compounds to act as enzyme inhibitors. For instance, a novel class of furan-based molecules has been designed and synthesized as potential inhibitors of the 20S proteasome, a key target in cancer therapy. nih.gov The C-terminal furanyl moiety was introduced into peptide derivatives, and some of these compounds showed moderate and selective proteasome inhibition. nih.gov This suggests that this compound could serve as a scaffold for the development of new proteasome inhibitors.

Pharmacophore modeling will be a valuable tool in identifying potential biological targets. mdpi.com By creating a model based on the three-dimensional arrangement of the key chemical features of this compound, researchers can screen large databases of known biological targets to identify proteins that are likely to bind to the compound. mdpi.comfrontiersin.org This in silico approach can significantly accelerate the process of target identification and validation.

The anti-inflammatory effects of furan derivatives are another area ripe for mechanistic investigation. nih.gov These compounds have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Future studies could explore the specific signaling pathways involved, such as the NF-κB or MAPK pathways, which are key regulators of inflammation.

Furthermore, the electron-rich nature of the furan ring suggests that it may be involved in redox-related mechanisms of action. ijabbr.com The antioxidant activity of furan derivatives has been attributed to the ability of the furan ring to transfer an electron to or form an adduct with peroxyl radicals. nih.gov A deeper understanding of these antioxidant properties could lead to the development of derivatives with applications in diseases associated with oxidative stress.

Integration into New Material Architectures for Advanced Applications

The unique chemical structure of this compound makes it an attractive building block for the creation of novel materials with advanced applications. The bifunctional nature of the molecule, with its reactive formyl and carboxylic acid groups, allows for its incorporation into a variety of polymeric and supramolecular structures.

The incorporation of this compound into polymer backbones is another exciting research direction. Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. nih.govnih.gov The di-functionality of derivatives of this compound, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF), makes them excellent monomers for the synthesis of polyamides and polyurethanes. nih.gov The rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers. nih.gov

Furthermore, the unique electronic properties of the furan ring make it a suitable component for organic electronic materials. nih.gov Furan-based semiconductor materials are being explored for use in organic photovoltaics (solar cells). nih.gov The good solubility, excellent stacking behavior, and strong fluorescence of some furan derivatives are advantageous for these applications. nih.gov By designing and synthesizing polymers that incorporate the this compound motif, it may be possible to develop new materials for flexible electronics and optoelectronic devices.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Future research on this compound will undoubtedly be guided by the principles of green and sustainable chemistry. The development of environmentally benign synthetic methods is not only a scientific challenge but also an ethical imperative.

Biocatalysis offers a powerful and sustainable approach to the synthesis and derivatization of furan compounds. nih.govacs.orgacs.orgfrontiersin.org Enzymes, such as lipases and transaminases, can catalyze reactions with high selectivity and under mild conditions, often in aqueous media. nih.govacs.org For example, lipases have been used for the synthesis of furan-containing polyester (B1180765) oligomer diols, and transaminases have been employed for the amination of furan aldehydes. nih.govacs.org These biocatalytic methods can significantly reduce the use of hazardous reagents and solvents, and the enzymes themselves are often recyclable. acs.org

The use of microwave-assisted synthesis, as mentioned earlier, also aligns with green chemistry principles by reducing energy consumption and reaction times. rsc.orgrsc.orgproquest.comresearchgate.net The development of solvent-free or aqueous reaction conditions is another important goal. researchgate.net For example, Suzuki-Miyaura cross-coupling reactions have been successfully carried out in water, which is a safe, abundant, and environmentally friendly solvent. researchgate.net

The starting materials for the synthesis of this compound and its analogues should also be considered from a sustainability perspective. Furan itself can be derived from biomass, making it a renewable feedstock. nih.govnumberanalytics.com Research into the efficient conversion of biomass-derived platform chemicals, such as furfural (B47365), into valuable furan derivatives will be crucial for establishing a sustainable chemical industry. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(5-Formyl-2-furyl)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via formylation of 3-(2-furyl)benzoic acid using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) under anhydrous conditions. Optimization involves controlling temperature (0–5°C to prevent over-reaction) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield . Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and formyl protons (δ ~9.8 ppm) .
  • LC-MS : High-resolution LC-MS confirms molecular weight (C₁₂H₈O₄: theoretical 216.04 g/mol) and detects impurities .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1660 cm⁻¹ (formyl C=O) validate functional groups .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to irritant properties (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in nucleophilic addition reactions, and how can side reactions be minimized?

  • Methodological Answer : The formyl group undergoes Schiff base formation with amines (e.g., aniline derivatives) under mild acidic conditions (pH 4–6). Side reactions (e.g., polymerization) are mitigated by using aprotic solvents (DMF, DCM) and low temperatures (0–10°C). Kinetic studies via UV-Vis spectroscopy (λmax ~280 nm) track reaction progress . Computational modeling (DFT) predicts electrophilic sites to guide functionalization .

Q. What strategies enhance regioselective functionalization of the furan ring in this compound for targeted drug design?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-position of the furan ring, enabling halogenation or alkylation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., (5-formylfuran-2-yl)boronic acid) introduce substituents at the 2-position .
  • Protection/Deprotection : Temporarily protect the formyl group as an acetal (e.g., ethylene glycol) to isolate reactivity to the furan ring .

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what techniques validate their structural stability?

  • Methodological Answer :

  • Synthesis : Coordinate the carboxylic acid group with metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal methods (120°C, DMF/EtOH).
  • Characterization :
  • PXRD : Confirms crystallinity and matches simulated patterns.
  • BET Analysis : Measures surface area (>500 m²/g indicates porosity).
  • TGA : Assesses thermal stability up to 300°C .

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